6-butyl-4-(3,4-dimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound characterized by its unique pyrrolo-pyrimidine structure. This compound belongs to the class of pyrrolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications. The structural formula indicates the presence of a butyl group and a dimethoxyphenyl substituent, contributing to its chemical properties and interactions.
The compound is identified by its CAS number 878123-67-2, and its molecular formula is , with a molecular weight of approximately 304.35 g/mol. It is classified as an organic heterocyclic compound due to the incorporation of nitrogen atoms in its ring structure.
The synthesis of 6-butyl-4-(3,4-dimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions.
Methods:
Technical Details:
The molecular structure of 6-butyl-4-(3,4-dimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione can be described as follows:
CCCCN1C(=O)C2=C(N1)C(=O)N(C(=C2)C(OC)OC)C
This notation illustrates the connectivity of atoms within the molecule and aids in computational modeling studies.
The chemical reactivity of 6-butyl-4-(3,4-dimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione can involve various types of reactions:
Technical Details:
The mechanism of action for 6-butyl-4-(3,4-dimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is not extensively documented but can be inferred based on similar compounds:
Understanding the physical and chemical properties of 6-butyl-4-(3,4-dimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is crucial for its application:
6-butyl-4-(3,4-dimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione has potential applications in various scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: